4-Methyl-2-phenylmethoxycyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of ultrasound-mediated condensation, which offers advantages such as simple work-up procedures, shorter reaction times, and higher yields . Additionally, photoreactions with amines have been studied, indicating that photoinduced electron transfer processes can promote radical cyclization and ring expansion reactions . These methods could potentially be adapted for the synthesis of 4-Methyl-2-phenylmethoxycyclohexan-1-amine.
Molecular Structure Analysis
X-ray diffraction, IR, 1H NMR, and elemental analysis have been used to characterize the crystal structure of a monoazo dye, which provides a precedent for the type of analytical techniques that could be employed to determine the molecular structure of 4-Methyl-2-phenylmethoxycyclohexan-1-amine .
Chemical Reactions Analysis
The papers describe various chemical reactions, including heterocyclization reactions of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines to synthesize pyrroles , and photochemical and acid-catalyzed rearrangements of cyclohexadienones . These reactions are relevant as they provide insight into how different functional groups in a molecule can react under various conditions, which could be applicable to the chemical reactions of 4-Methyl-2-phenylmethoxycyclohexan-1-amine.
Physical and Chemical Properties Analysis
Electrochemical and spectroscopic studies have been conducted on related compounds, revealing mechanisms of azo and imine electroreduction . These studies can inform the analysis of the physical and chemical properties of 4-Methyl-2-phenylmethoxycyclohexan-1-amine, as similar electrochemical behavior might be expected.
Scientific Research Applications
Organic Synthesis and Catalysis
One of the primary applications of 4-Methyl-2-phenylmethoxycyclohexan-1-amine is in organic synthesis, where it is used as a building block for the synthesis of complex molecules. For instance, its derivatives have been utilized in the [4 + 2] cycloaddition reactions, showcasing its versatility in organic synthesis (Kozmin, He, & Rawal, 2003). Similarly, derivatives of this compound have been applied in synthesizing silacyclohexanones, demonstrating its utility in introducing silicon into organic frameworks, which are crucial for developing novel materials and catalysts (Fischer, Burschka, & Tacke, 2014).
Material Science
In material science, the amine derivatives have been explored for their potential in forming protective films on surfaces, which is critical for corrosion inhibition. A study demonstrated that amine derivative compounds synthesized from 4-Methyl-2-phenylmethoxycyclohexan-1-amine showed significant efficiency in protecting mild steel surfaces in corrosive environments, highlighting their potential in industrial applications (Boughoues et al., 2020).
Medicinal Chemistry
In the realm of medicinal chemistry, novel azetidine-2-one derivatives of 1H-benzimidazole, prepared from amines including 4-Methyl-2-phenylmethoxycyclohexan-1-amine, have been investigated for their antimicrobial and cytotoxic activities. These studies provide a foundation for developing new therapeutic agents, underscoring the compound's significance in drug discovery (Noolvi et al., 2014).
Environmental Chemistry
In environmental chemistry, the compound has found application in the analysis of heterocyclic amines in biological samples, crucial for understanding the environmental and health impacts of these compounds. Techniques developed using derivatives of 4-Methyl-2-phenylmethoxycyclohexan-1-amine have improved the sensitivity and specificity of detecting carcinogenic substances in complex matrices (Busquets et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-2-phenylmethoxycyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYBEWNJUUMWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benZyloxy)-4-methylcyclohexan-1-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.